(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride (R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 845909-40-2
VCID: VC5028398
InChI: InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
SMILES: COC(=O)CC(C1=CC(=CC=C1)O)N.Cl
Molecular Formula: C10H14ClNO3
Molecular Weight: 231.68

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride

CAS No.: 845909-40-2

Cat. No.: VC5028398

Molecular Formula: C10H14ClNO3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride - 845909-40-2

Specification

CAS No. 845909-40-2
Molecular Formula C10H14ClNO3
Molecular Weight 231.68
IUPAC Name methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride
Standard InChI InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1
Standard InChI Key ISRJRRVWAPZDPY-SBSPUUFOSA-N
SMILES COC(=O)CC(C1=CC(=CC=C1)O)N.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

The compound’s IUPAC name is methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride, with the molecular formula C₁₀H₁₄ClNO₃ and a molecular weight of 231.67 g/mol . Its structure features a chiral carbon at the 3-position, conferring R-configuration, which is critical for its interaction with biological targets. The presence of both amino and hydroxyl groups enhances its polarity, influencing solubility and reactivity .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number845909-40-2
Molecular FormulaC₁₀H₁₄ClNO₃
Molecular Weight231.67 g/mol
SMILES NotationCOC(=O)CC@HN.Cl

Synthesis and Manufacturing

Synthetic Routes

A validated synthesis involves the reaction of methyl 2-amino-3-(3-hydroxyphenyl)propanoate with thionyl chloride (SOCl₂) in methanol under controlled conditions . Key steps include:

  • Suspension in Methanol: 5.56 g of the precursor is suspended in 120 mL methanol at 0–5°C.

  • Thionyl Chloride Addition: 11.2 mL SOCl₂ is added dropwise, followed by warming to room temperature and overnight stirring.

  • Workup: Evaporation of solvent, dissolution in water, basification with NaHCO₃, and extraction with ethyl acetate yield 4.97 g of product (81% yield) .

Applications in Scientific Research

Pharmaceutical Intermediate

As an amino acid derivative, this compound serves as a precursor in synthesizing peptidomimetics or bioactive molecules targeting neurological receptors . Its chiral center is pivotal for binding to enantioselective enzymes or receptors, such as GABA analogs.

Amino vs. Hydroxy Substitutions

Replacing the 3-hydroxyphenyl group with a 2-methylphenyl moiety (as in methyl (3R)-3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride) reduces polarity, altering pharmacokinetic properties. Such modifications highlight the role of substituent position in drug design.

Halogenated Derivatives

Chlorinated analogs (e.g., methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate hydrochloride) exhibit increased lipophilicity (clogP ~2.5), enhancing blood-brain barrier permeability compared to the parent compound.

Future Directions

Enantioselective Catalysis

Developing asymmetric synthesis methods using organocatalysts could reduce reliance on resolution techniques, improving cost-efficiency for large-scale production.

Targeted Drug Delivery

Functionalizing the aromatic hydroxyl group with PEG chains or nanoparticles may enhance solubility and bioavailability for CNS applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator